3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit anticancer activity against various cancer cell lines . The exact targets can vary, but proteins involved in cell division, such as tubulin, are often targeted by anticancer agents .
Mode of Action
Anticancer agents often work by interfering with cell division. For example, some agents prevent the polymerization of tubulin, a protein necessary for cell division . This can lead to cell cycle arrest and apoptosis (programmed cell death) .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. In the case of tubulin-targeting agents, they disrupt the formation of the mitotic spindle necessary for cell division .
Result of Action
The ultimate result of the compound’s action would be the death of cancer cells due to the disruption of critical cellular processes, such as cell division .
Properties
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-21(2)7-13-11(14(25)8-21)6-12-17(22)18(29-20(12)24-13)19(26)23-10-3-4-15-16(5-10)28-9-27-15/h3-6H,7-9,22H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHHAZCUNMRWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC5=C(C=C4)OCO5)N)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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